molecular formula C26H27N3O5 B229511 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine

Cat. No. B229511
M. Wt: 461.5 g/mol
InChI Key: AIHGGJNUNKMUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect neurons from damage. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine in lab experiments include its high purity, stability, and reproducibility. However, limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are many potential future directions for research on this compound. Some possible areas of investigation include its effects on other diseases, such as multiple sclerosis and Huntington's disease, and its potential as a therapeutic agent for drug addiction. Additionally, further studies are needed to fully understand the mechanism of action and optimize the synthesis method for large-scale production.
Conclusion:
In conclusion, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine involves the reaction of 1-[3-(Benzyloxy)-4-methoxyphenyl]piperazine with 4-nitrobenzoyl chloride in the presence of a base. The resulting compound has shown to have high purity and yield.

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C26H27N3O5/c1-33-24-12-7-21(17-25(24)34-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)26(30)22-8-10-23(11-9-22)29(31)32/h2-12,17H,13-16,18-19H2,1H3

InChI Key

AIHGGJNUNKMUHO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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